molecular formula C11H9F2NO2 B11723095 Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

Cat. No.: B11723095
M. Wt: 225.19 g/mol
InChI Key: UYBYXZJPRJMCJU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate is an organic compound with the molecular formula C11H9F2NO2 It is characterized by the presence of a cyanophenyl group and two fluorine atoms attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of ethyl acetate with 3-cyanophenyl difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The fluorine atoms and the ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the cyanophenyl and difluoroacetate groups allows the compound to participate in various binding interactions, influencing biological pathways and chemical reactions. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate can be compared with other similar compounds such as:

    Ethyl 2-(3-cyanophenyl)-2-fluoroacetate: This compound has only one fluorine atom, which may result in different chemical reactivity and biological activity.

    Ethyl 2-(3-cyanophenyl)-2,2-dichloroacetate: The presence of chlorine atoms instead of fluorine can lead to variations in chemical properties and applications.

    Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate: The position of the cyanophenyl group can affect the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a difluoroacetate moiety and a cyano-substituted phenyl group. The synthesis typically involves the reaction of ethyl 2,2-difluoroacetate with 3-cyanophenol under specific catalytic conditions, often yielding the compound in moderate to high purity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : In vitro assays have shown IC50 values in the micromolar range against breast (MCF-7) and hepatic (HepG2) cancer cell lines, suggesting that this compound may inhibit cell proliferation effectively.

The biological activity is believed to stem from its ability to interact with specific cellular pathways:

  • VEGFR-2 Inhibition : The compound has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies reveal strong binding affinity, indicating potential as a lead compound for further development in antiangiogenic therapies .

3. Selectivity and Safety Profile

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates favorable properties for drug development:

  • Selectivity Index : The selectivity index against normal cells suggests lower toxicity compared to cancerous cells, making it a promising candidate for therapeutic applications .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

StudyCompoundActivityIC50 Value
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetateAnticancer21 μM (HepG2)
Pyridine derivative with difluoroacetamideVEGFR-2 Inhibition65 nM
MAP4K1 inhibitorsImmunosuppressionN/A

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-5-3-4-8(6-9)7-14/h3-6H,2H2,1H3

InChI Key

UYBYXZJPRJMCJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=C1)C#N)(F)F

Origin of Product

United States

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